Boc-Pyr-OtBu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

ditert-butyl (2S)-pyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h10H,7-9H2,1-6H3/t10-/m0/s1 |

InChI Key |

UMCYLERMBHATJC-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Boc-Pyr-OtBu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Boc-Pyr-OtBu, a key building block in peptide synthesis and drug discovery.

1. Chemical Identity and Properties

This compound is the common abbreviation for (S)-N-Boc-Pyroglutamic acid tert-butyl ester. Its chemical structure consists of a pyroglutamic acid core, which is a cyclic lactam of glutamic acid. The amine group of the pyroglutamic acid is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid group is esterified with a tert-butyl (OtBu) group. These protecting groups are crucial in synthetic organic chemistry, particularly in peptide synthesis, as they prevent unwanted side reactions.[1]

The quantitative data for this compound, also known as di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (S)-N-Boc-Pyroglutamic acid tert-butyl ester | [1] |

| Synonyms | di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, tert-Butyl N-Boc-L-pyroglutamate | [2][3] |

| CAS Number | 91229-91-3 | [2][3][4] |

| Molecular Formula | C14H23NO5 | [2][3][4] |

| Molecular Weight | 285.34 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 55.0 to 59.0 °C | [1] |

| Purity | ≥98% | [2] |

| Storage | Room Temperature, Sealed in dry conditions | [2][4] |

2. Structural Elucidation

2.1. Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 4.5 (dd, J=2.5, 6.85 Hz, 1H), 2.4-2.7 (m, 2H), 2.3 (m, 1H), 2.0 (m, 1H), 1.57 (s, 9H), 1.50 (s, 9H).

-

¹³C NMR, IR, and Mass Spectrometry: Specific experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry of di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate were not explicitly found in the search results. However, for similar structures, the IR spectrum is expected to show strong absorption bands around 1740 cm⁻¹ corresponding to the ester and ketone carbonyl groups. Mass spectrometry would likely show fragmentation patterns involving the loss of the tert-butyl and Boc groups.

2.2. Solubility

Boc-protected amino acids are generally soluble in a range of organic solvents. Based on data for similar compounds, this compound is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[5] The ethyl ester analog is reported to be soluble in methanol.[6]

3. Experimental Protocol: Synthesis of this compound

A general and efficient method for the synthesis of di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate involves the Boc protection of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.

3.1. Materials and Methods

-

tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate

-

Acetonitrile (MeCN)

-

4-Dimethylaminopyridine (DMAP)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

3.2. Procedure

-

To a 1 L round bottom flask, add 40 g (216 mmol) of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate followed by 350 mL of acetonitrile (MeCN).

-

Cool the reaction mixture to 0-5 °C.

-

Add 4-dimethylaminopyridine (DMAP, 0.5 g, 4.32 mmol) and di-tert-butyl dicarbonate (Boc₂O, 47.1 g, 216 mmol).

-

Allow the reaction to warm up slowly to room temperature over 30 minutes.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to obtain an oil.

-

Dissolve the oil in a minimal amount of ethyl acetate (EtOAc).

-

Purify the product by column chromatography on silica gel using a gradient elution from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to afford di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate as a solid.

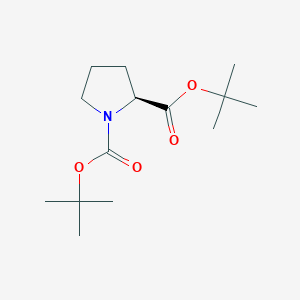

4. Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate, CasNo.91229-91-3 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 53100-44-0 CAS MSDS (BOC-PYR-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Boc-L-Pyroglutamic acid ethyl ester;BOC-PYR-OET CAS-no-144978-12-1 - Career Henan Chemical Co. [coreychem.com]

An In-depth Technical Guide to Boc-Pyr-OtBu: Chemical Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-N-Boc-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu), a key chiral building block in pharmaceutical research and development.

Core Chemical Properties

This compound, with the CAS Number 91229-91-3, is a protected derivative of pyroglutamic acid. The introduction of the tert-butoxycarbonyl (Boc) group on the nitrogen and the tert-butyl (OtBu) ester on the carboxylic acid function allows for its strategic use in complex organic synthesis, particularly in the assembly of peptides.[1][2]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₃NO₅ | [2] |

| Molecular Weight | 285.34 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 55.0-59.0 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol and acetone. | [3] |

Spectroscopic Data

While specific spectra for this compound are not widely published in publicly accessible databases, the expected spectroscopic characteristics can be inferred from analogous structures and general principles of NMR and IR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two tert-butyl groups, likely appearing as singlets around 1.4-1.5 ppm. The protons of the pyroglutamate ring would appear as multiplets in the region of 2.0-4.5 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the Boc group and the lactam ring (around 155 and 170 ppm, respectively), as well as the quaternary and methyl carbons of the tert-butyl groups.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong carbonyl stretching frequencies corresponding to the urethane of the Boc group and the lactam ring.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for Boc-protected compounds involve the loss of isobutylene (56 Da) or the entire Boc group.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from L-pyroglutamic acid.

Step 1: Esterification of L-Pyroglutamic Acid

This step involves the formation of the tert-butyl ester. A common method is the acid-catalyzed reaction of L-pyroglutamic acid with a tert-butyl source.

-

Materials: L-pyroglutamic acid, tert-butyl acetate, perchloric acid.

-

Procedure: L-pyroglutamic acid is dissolved in tert-butyl acetate. A catalytic amount of perchloric acid is added, and the mixture is stirred at room temperature. The reaction is monitored for completion and then quenched, followed by extraction and purification to yield L-pyroglutamic acid tert-butyl ester.[5]

Step 2: Boc Protection

The secondary amine of the pyroglutamate ring is then protected with a Boc group.

-

Materials: L-pyroglutamic acid tert-butyl ester, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine, dichloromethane.

-

Procedure: To a solution of L-pyroglutamic acid tert-butyl ester in dichloromethane, DMAP, triethylamine, and Boc₂O are added. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, this compound, is then isolated and purified, typically by column chromatography.[5]

Deprotection of this compound

The removal of both the Boc and tert-butyl ester protecting groups is typically accomplished simultaneously using strong acidic conditions.

-

Materials: this compound, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure: this compound is dissolved in a solution of TFA in DCM. The reaction is stirred at room temperature, and the progress is monitored. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected pyroglutamic acid.[6]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide array of pharmaceuticals, primarily due to its utility in peptide synthesis.[1]

Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-chemistry based Solid-Phase Peptide Synthesis (SPPS). In this methodology, the C-terminal amino acid of a desired peptide is anchored to a solid support (resin), and the peptide chain is elongated by the sequential addition of N-terminally protected amino acids.

The use of this compound allows for the incorporation of a pyroglutamic acid residue at a specific position within the peptide sequence. The pyroglutamic acid moiety is found in several biologically active peptides, including thyrotropin-releasing hormone (TRH).

Below is a diagram illustrating the general workflow of SPPS utilizing a Boc-protected amino acid like this compound.

The chiral nature of this compound makes it indispensable for stereoselective reactions, which is a critical requirement for the development of enantiomerically pure drug substances.[1] Its application extends to the synthesis of various bioactive peptides and peptidomimetics being investigated for a range of therapeutic areas.

Chemical Structure and Synthesis Pathway

The following diagram illustrates the chemical structure of this compound and a simplified representation of its synthesis from L-pyroglutamic acid.

References

In-Depth Technical Guide: (S)-N-Boc-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-N-Boc-pyroglutamic acid tert-butyl ester, a key building block in modern pharmaceutical and peptide synthesis. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and practical data for laboratory use.

Core Compound Identification

The subject of this guide, commonly abbreviated as Boc-Pyr-OtBu, is chemically identified as (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER.[1] It is a derivative of pyroglutamic acid, featuring two protecting groups: a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a tert-butyl (OtBu) ester protecting the carboxylic acid function. This dual protection makes it a stable and versatile intermediate for multi-step organic syntheses.[1]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below, providing essential information for experimental design and execution.

| Property | Value |

| CAS Number | 91229-91-3[1][2][3][4] |

| Molecular Formula | C₁₄H₂₃NO₅[1] |

| Molecular Weight | 285.34 g/mol [1][2] |

| Appearance | White solid or powder to crystal[1] |

| Melting Point | 55.0 to 59.0 °C[1] |

| Purity | Typically ≥97%, with ≥99% readily available[1] |

Synthesis of this compound

The synthesis of (S)-N-Boc-pyroglutamic acid tert-butyl ester is typically achieved in a two-step process starting from L-pyroglutamic acid. The first step involves the esterification of the carboxylic acid group, followed by the protection of the nitrogen atom with a Boc group.

Detailed Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound:

Step 1: Synthesis of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate

-

To a solution of L-pyroglutamic acid (1.00 g, 7.73 mmol) in tert-butyl acetate (10.0 mL), add 70% perchloric acid (230 μL).[5]

-

Stir the mixture at room temperature for 18 hours.[5]

-

Quench the reaction with a saturated solution of sodium bicarbonate.[5]

-

Extract the product, dry the organic layer, and concentrate under reduced pressure to yield tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.

Step 2: Synthesis of (S)-N-Boc-pyroglutamic acid tert-butyl ester

-

To a 1 L round bottom flask, add tert-butyl (S)-5-oxopyrrolidine-2-carboxylate (40 g, 216 mmol) followed by acetonitrile (350 mL).[6]

-

Cool the reaction mixture, then add 4-dimethylaminopyridine (DMAP, 0.5 g, 4.32 mmol) and di-tert-butyl dicarbonate (Boc₂O, 47.1 g, 216 mmol).[6]

-

Allow the reaction to warm to room temperature over 30 minutes and stir for an additional 1.5 hours, monitoring completion by thin-layer chromatography (TLC).[6]

-

Add water (300 mL) and isopropyl acetate (400 mL) to the reaction mixture.[6]

-

Separate the aqueous layer, and dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to obtain an oil.[6]

-

Purify the oil by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.[6]

Applications in Drug Development and Peptide Synthesis

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly in peptide-based drug development. Its protected nature allows for its use as a building block for creating complex molecules with high stereoselectivity, which is essential for the development of enantiomerically pure drug substances.[1]

Experimental Workflow: Dipeptide Synthesis

The primary application of this compound is in peptide synthesis. The OtBu ester can be selectively deprotected to reveal a free carboxylic acid, which can then be coupled with another amino acid.

Detailed Experimental Protocol for Dipeptide Synthesis

The following protocol outlines the deprotection of the tert-butyl ester and subsequent coupling to form a dipeptide.

Step 1: Deprotection of the tert-butyl ester

-

Dissolve (S)-N-Boc-pyroglutamic acid tert-butyl ester in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 1:1).

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Remove the solvent and excess TFA under reduced pressure to obtain the crude N-Boc-pyroglutamic acid.

Step 2: Peptide Coupling

-

Dissolve the crude N-Boc-pyroglutamic acid and the desired amino acid ester (e.g., glycine methyl ester hydrochloride) in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, such as triethylamine (Et₃N) or N-methylmorpholine, to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting protected dipeptide by column chromatography or recrystallization.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. (S)-N-Boc-pyroglutamic acid tert-butyl ester [oakwoodchemical.com]

- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER | 91229-91-3 [chemicalbook.com]

Boc-Pyr-OtBu: A Comprehensive Technical Guide for its Role as a Pyroglutamic Acid Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of (S)-N-Boc-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu), a critical building block in pharmaceutical and peptide synthesis. As a dually protected derivative of L-pyroglutamic acid, this compound offers significant advantages in stereoselective reactions and as a constrained glutamate analog for drug development.[1][2][3]

Core Properties and Specifications

This compound, with the CAS number 91229-91-3, is a white solid at room temperature.[1][2] Its structure features a tert-butoxycarbonyl (Boc) group protecting the ring nitrogen and a tert-butyl (OtBu) ester protecting the carboxylic acid. This dual protection strategy allows for selective deprotection and subsequent modification, making it a versatile intermediate in complex organic syntheses.[4][5]

| Property | Value | Reference |

| CAS Number | 91229-91-3 | [1][2] |

| Molecular Formula | C14H23NO5 | [1][2] |

| Molecular Weight | 285.34 g/mol | [1][2] |

| Appearance | White solid | [1][2] |

| Melting Point | 55.0 to 59.0 °C | [1][2] |

| Purity | Often >97%, available up to 99% | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from L-pyroglutamic acid. The first step involves the esterification of the carboxylic acid with a tert-butyl group, followed by the protection of the lactam nitrogen with a Boc group.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of L-Pyroglutamic Acid to (S)-pyroglutamic acid tert-butyl ester

This procedure is adapted from literature reports on acid-catalyzed esterification.[5]

-

Reaction Setup: To a solution of L-pyroglutamic acid in tert-butyl acetate, add a catalytic amount of a strong acid such as perchloric acid.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: N-Boc Protection of (S)-pyroglutamic acid tert-butyl ester

This protocol is based on standard Boc protection procedures.[5]

-

Reaction Setup: Dissolve the (S)-pyroglutamic acid tert-butyl ester from Step 1 in a suitable solvent such as acetonitrile. Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.[1]

Deprotection Strategies

The utility of this compound as a pyroglutamic acid precursor lies in the selective removal of its protecting groups.

Experimental Protocol: Deprotection of the Boc Group

The Boc group is labile under acidic conditions.[6]

-

Reaction Setup: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

-

Reagent Addition: Add an excess of trifluoroacetic acid (TFA), typically a 20-50% solution in DCM.[6][7]

-

Reaction Conditions: Stir the reaction at room temperature. The deprotection is usually rapid, often completing within 30 minutes to a few hours.[3]

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product, (S)-pyroglutamic acid tert-butyl ester, is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.[6][8]

Experimental Protocol: Deprotection of the tert-Butyl Ester Group

The tert-butyl ester can also be cleaved under acidic conditions, though typically stronger conditions or different reagents are employed for selectivity.[9][10] For complete deprotection to L-pyroglutamic acid, treatment with a strong acid like TFA can cleave both the Boc and OtBu groups.

Applications in Synthesis

Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for Fmoc deprotection, allowing for orthogonal protection strategies.[6][7]

Representative Workflow for SPPS using this compound:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow incorporating this compound.

Synthesis of Conformationally Constrained Glutamate Analogues

Pyroglutamic acid derivatives serve as conformationally restricted analogs of glutamic acid, which is a key neurotransmitter. This compound can be used as a starting material for the synthesis of novel glutamate analogues, including kainoids, which are potent neuroexcitatory agents.[3] The synthesis of these complex molecules often involves the stereocontrolled modification of the pyrrolidine ring of the pyroglutamic acid scaffold.[3]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis and reactions involving Boc-protected pyroglutamic acid esters.

| Reaction | Starting Material | Product | Reagents | Yield | Reference |

| N-Boc Protection | (S)-pyroglutamic acid tert-butyl ester | This compound | Boc₂O, DMAP, MeCN | - | [5] |

| N-Boc Protection | Ethyl L-pyroglutamate | Ethyl N-Boc-L-pyroglutamate | Boc₂O, DMAP, DCM | 100% | [11] |

| N-Boc Protection | 3-azabicylo[3.3.0]octane | Boc-protected amine | Boc₂O, NaHCO₃ | 93% | [1] |

| Esterification & N-Boc Protection | L-pyroglutamic acid | Boc-L-Pyroglutamic acid methyl ester | 1. SOCl₂, MeOH; 2. Boc₂O, DMAP, DCM | High yield, 99.8% purity | [12] |

| Boc Deprotection | N-Boc-Phe-Phe-OtBu | Phe-Phe-OtBu | H₂SO₄, tBuOAc | 95% | [9] |

Logical Relationships in Synthesis and Deprotection

The following diagram illustrates the key transformations involving this compound.

Caption: Synthesis and deprotection pathways of this compound.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. BOC-PYR-OET | 144978-12-1 [chemicalbook.com]

- 12. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Boc-Pyr-OtBu in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pyr-OtBu, with the CAS number 91229-91-3, is a protected amino acid derivative crucial for the stereoselective synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1] Its purity is typically high, often exceeding 97% and available up to 99%.[1] The compound is a white solid with a melting point range of 55.0 to 59.0 °C.[1] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 91229-91-3 | [1] |

| Molecular Formula | C₁₄H₂₃NO₅ | [2] |

| Molecular Weight | 285.34 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 55.0 - 59.0 °C | [1] |

Qualitative Solubility of Boc-Protected Amino Acids

While quantitative data for this compound is scarce, the general solubility trends for Boc-protected amino acids can provide valuable insights. These compounds are typically soluble in a range of polar aprotic and chlorinated organic solvents. For instance, related compounds like Boc-Pyr-OH are known to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Another similar compound, Boc-L-pyroglutamic acid methyl ester, is reported to be soluble in dichloromethane.

Based on the structure of this compound, which includes two bulky, non-polar tert-butyl groups, it is expected to exhibit good solubility in moderately polar to non-polar organic solvents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents is not available in peer-reviewed journals or chemical databases. The determination of these values requires experimental measurement. The following section provides a detailed protocol for this purpose.

Table of Expected Qualitative Solubility and Placeholder for Quantitative Data:

| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Methanol | Protic | Polar | Soluble | Data not available |

| Ethanol | Protic | Polar | Soluble | Data not available |

| Isopropanol | Protic | Polar | Soluble | Data not available |

| Acetonitrile | Aprotic | Polar | Soluble | Data not available |

| Tetrahydrofuran (THF) | Ether | Moderately Polar | Soluble | Data not available |

| N,N-Dimethylformamide (DMF) | Aprotic | Polar | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Polar | Soluble | Data not available |

| Dichloromethane (DCM) | Chlorinated | Moderately Polar | Soluble | Data not available |

| Chloroform | Chlorinated | Moderately Polar | Soluble | Data not available |

| Ethyl Acetate | Ester | Moderately Polar | Soluble | Data not available |

| Toluene | Aromatic | Non-polar | Likely Soluble | Data not available |

| Hexane | Aliphatic | Non-polar | Likely Insoluble | Data not available |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] The following protocol is a standard procedure that can be adapted for this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[4]

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating their analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3. Data Reporting:

-

Report the solubility in standard units such as mg/mL or mol/L.

-

Specify the temperature at which the solubility was determined.

-

Mention the analytical method used for concentration determination.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides a framework for its experimental determination. The provided protocol for the shake-flask method offers a reliable means to obtain this crucial data, which is essential for optimizing synthetic procedures, purification strategies, and the overall drug development process. Researchers are encouraged to perform these measurements to facilitate the effective use of this important synthetic building block.

References

The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the formation, significance, and analytical considerations of pyroglutamic acid in peptide-based therapeutics.

Introduction

Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid or glutamine, is a common post-translational modification observed at the N-terminus of peptides and proteins.[1][2] Its formation, which can occur both spontaneously and enzymatically, has significant implications for the physicochemical properties, stability, and biological activity of peptides.[3][4] For researchers, scientists, and drug development professionals, a thorough understanding of pyroglutamylation is critical for the design, synthesis, and formulation of stable and efficacious peptide-based therapeutics.

This technical guide provides a comprehensive overview of pyroglutamic acid in peptides, covering its mechanisms of formation, its multifaceted impact on peptide structure and function, detailed experimental protocols for its analysis, and strategies for its prevention and control.

Formation of Pyroglutamic Acid

The conversion of an N-terminal glutamine (Gln) or, less commonly, glutamic acid (Glu) residue to pyroglutamic acid is a key modification that can occur during peptide synthesis, purification, storage, and even in vivo.[4][5] This intramolecular cyclization reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide (of Gln) or γ-carboxyl (of Glu) group, resulting in the formation of a five-membered lactam ring and the elimination of ammonia or water, respectively.[3][5]

Mechanisms of Formation

Spontaneous (Non-enzymatic) Formation:

The spontaneous conversion of N-terminal Gln to pGlu is a well-documented phenomenon that can occur under various conditions.[3][6] The rate of this reaction is influenced by several factors, including:

-

pH: The rate of pGlu formation from glutamine is pH-dependent, with studies showing significant cyclization in both acidic and neutral conditions.[7][8] One study on a model peptide found that in the pH range of 5.5-6, the rate of pGlu formation was greater in the solid state than in solution.[7][8] Avoiding acidic environments can help prevent the conversion of N-terminal glutamine to pyroglutamic acid.[9]

-

Temperature: Increased temperature accelerates the rate of spontaneous pyroglutamylation.[3]

-

Buffer Species: The type of buffer used in peptide formulations can also influence the rate of pGlu formation.[7][8]

The cyclization of N-terminal glutamic acid to pyroglutamic acid also occurs spontaneously but generally at a slower rate than from glutamine.[4]

Enzymatic Formation:

The formation of pyroglutamic acid is also catalyzed by the enzyme glutaminyl cyclase (QC) .[10][11][12] QC is a zinc-dependent enzyme that significantly accelerates the rate of intramolecular cyclization of N-terminal glutamine and glutamic acid residues.[11][12] This enzymatic conversion is a crucial step in the maturation of many bioactive peptides and hormones, such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH).[13][14] The inhibition of QC has been shown to significantly reduce the formation of pGlu-containing peptides.[15]

Figure 1: Pathways of Pyroglutamic Acid Formation.

Impact of Pyroglutamic Acid on Peptides

The formation of a pyroglutamyl residue at the N-terminus induces significant changes in the physicochemical and biological properties of a peptide.

Structural and Physicochemical Changes

-

Loss of N-terminal Charge: The cyclization of the N-terminal amine results in the loss of a positive charge, making the peptide more acidic.[4][5]

-

Increased Hydrophobicity: The formation of the lactam ring and the loss of the charged amino group increase the overall hydrophobicity of the peptide.[3][16] This can lead to altered solubility and aggregation propensity.

-

Conformational Changes: The rigid, cyclic structure of pyroglutamic acid can restrict the conformational flexibility of the peptide backbone, potentially influencing its three-dimensional structure and interaction with binding partners.[16] Molecular dynamics simulations have shown that pyroglutamylation can alter the conformational ensemble of peptides like amyloid-β.[16]

Functional Consequences

-

Enhanced Stability against Aminopeptidases: The blocked N-terminus of pyroglutamyl peptides renders them resistant to degradation by aminopeptidases, which require a free N-terminal amino group for their activity.[13][17] This can significantly increase the in vivo half-life of peptide drugs.

-

Altered Receptor Binding and Biological Activity: The structural changes induced by pyroglutamylation can have a profound impact on a peptide's ability to bind to its target receptor. In some cases, pGlu formation is essential for biological activity, as seen in TRH and GnRH.[13] However, in other instances, it can lead to a decrease or complete loss of activity. For example, the conversion of an N-terminal glutamine to pyroglutamic acid in an HLA-A2-restricted peptide was shown to inhibit its binding to the HLA-A2 molecule and diminish recognition by cytotoxic T lymphocytes.[9]

-

Role in Disease Pathogenesis: The formation of pyroglutamylated peptides is implicated in the pathology of several diseases. A notable example is Alzheimer's disease, where pyroglutamylated forms of amyloid-β (Aβ) peptides (pGlu-Aβ) are found to be major components of amyloid plaques.[10][18] These modified Aβ peptides exhibit increased hydrophobicity, a higher aggregation propensity, and enhanced neurotoxicity compared to their full-length counterparts.[10][16]

Quantitative Data on Pyroglutamic Acid Effects

The impact of pyroglutamic acid formation on peptide properties can be quantified through various experimental assays. The following table summarizes key quantitative data from the literature.

| Parameter | Peptide/Protein | Effect of Pyroglutamylation | Quantitative Value | Reference |

| Receptor Binding | L-pyroglutamic acid | Interaction with excitatory amino acid receptors | IC50 = 28.11 µM | [19] |

| HLA-A2 restricted peptide | Inhibition of binding to HLA-A2 | Dramatically affects CTL recognition | [9] | |

| Stability | General peptides | Resistance to aminopeptidases | Increased in vivo half-life | [13][17] |

| Formation Rate | Model peptide (EVQLVESGGGLVQPGGSLR) | pH-dependent formation in solid state | Rate at pH 5.5-6 is greater than in solution | [7][8] |

| Glutamine in solution | Spontaneous conversion | At least 10% conversion after 5 hours at 37°C | [3] |

Experimental Protocols

Accurate detection and quantification of pyroglutamic acid are crucial for quality control in peptide drug development.

Protocol 1: Detection and Quantification of Pyroglutamic Acid by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used to separate and quantify the native peptide from its pyroglutamylated form.

Materials:

-

Peptide sample

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Reference standards for the native peptide and the pyroglutamylated peptide

Procedure:

-

Sample Preparation: Dissolve the peptide sample in an appropriate solvent (e.g., Mobile Phase A) to a known concentration.

-

HPLC Method:

-

Set the column temperature (e.g., 40°C).

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject a known volume of the sample.

-

Run a linear gradient of Mobile Phase B to elute the peptides (e.g., 5% to 60% B over 30 minutes).

-

Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the native peptide and the pyroglutamyl peptide based on the retention times of the reference standards. The pyroglutamyl form, being more hydrophobic, will typically have a longer retention time.

-

Quantify the amount of each species by integrating the peak areas.

-

Calculate the percentage of pyroglutamic acid formation.

-

Protocol 2: Confirmation of Pyroglutamic Acid by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the pyroglutamylated peptide.

Materials:

-

Peptide sample (can be the eluent from HPLC)

-

Mass spectrometer (e.g., ESI-MS or MALDI-MS)

Procedure:

-

Sample Infusion: Introduce the sample into the mass spectrometer.

-

Mass Analysis:

-

Acquire the mass spectrum of the peptide.

-

The formation of pyroglutamic acid from glutamine results in a mass loss of 17.03 Da (due to the loss of NH₃).[5]

-

The formation from glutamic acid results in a mass loss of 18.02 Da (due to the loss of H₂O).

-

Compare the observed molecular weight with the theoretical molecular weights of the native and modified peptides to confirm the presence of the pyroglutamyl residue.

-

-

Tandem MS (MS/MS) for Site Confirmation:

-

Select the parent ion corresponding to the pyroglutamylated peptide for fragmentation.

-

Analyze the fragmentation pattern. The absence of a fragment ion corresponding to the N-terminal amino acid is indicative of a blocked N-terminus.

-

Protocol 3: Enzymatic Removal of Pyroglutamic Acid for N-terminal Sequencing

To enable N-terminal sequencing of a pyroglutamylated peptide, the pGlu residue must first be removed.

Materials:

-

Pyroglutamylated peptide sample

-

Pyroglutamate aminopeptidase

-

Reaction buffer (specific to the enzyme)

-

Quenching solution (e.g., 10% TFA)

Procedure:

-

Enzymatic Digestion:

-

Dissolve the peptide in the reaction buffer.

-

Add pyroglutamate aminopeptidase to the solution.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

-

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Analysis:

-

Analyze the reaction mixture by RP-HPLC and MS to confirm the removal of the pGlu residue and the generation of the peptide with a free N-terminus.

-

The resulting peptide can then be subjected to Edman degradation for N-terminal sequencing.

-

Figure 2: Experimental Workflow for pGlu Analysis.

Strategies for Prevention and Control in Drug Development

Given the potential for pyroglutamylation to impact the stability and efficacy of peptide therapeutics, several strategies can be employed to prevent or control its formation.

-

Amino Acid Substitution: If the N-terminal Gln or Glu is not essential for biological activity, it can be substituted with another amino acid that is not prone to cyclization. For instance, substituting asparagine for N-terminal glutamine has been shown to enhance peptide stability and recognition by T-cells.[9]

-

Formulation Optimization: Careful control of pH, temperature, and buffer composition during manufacturing and storage can minimize the rate of spontaneous pGlu formation.[7][8] Lyophilization can also be a strategy to improve long-term stability, although the solid-state reaction rates should be carefully evaluated.[7][8]

-

Process Control during Synthesis and Purification: Minimizing exposure to conditions that promote cyclization (e.g., high temperatures, acidic pH) during peptide synthesis and purification is crucial.[3][9]

-

Use of Glutaminyl Cyclase Inhibitors: In cell-based production systems, the use of QC inhibitors could potentially reduce the extent of enzymatic pGlu formation.[15]

Conclusion

The formation of pyroglutamic acid is a critical modification in peptide chemistry with far-reaching implications for drug development. Its impact on peptide stability, structure, and function necessitates a thorough understanding and careful management throughout the entire lifecycle of a peptide therapeutic, from initial design to final formulation. By leveraging the analytical techniques and control strategies outlined in this guide, researchers and drug development professionals can better ensure the quality, consistency, and efficacy of their peptide-based products. The continued investigation into the mechanisms of pyroglutamylation and the development of novel prevention strategies will further advance the field of peptide drug development.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 12. vcm.edpsciences.org [vcm.edpsciences.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. pnas.org [pnas.org]

- 15. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyroglutamylation Modulates Electronic Properties and the Conformational Ensemble of the Amyloid β-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyroglutamate-3 amyloid-β deposition in the brains of humans, non-human primates, canines, and Alzheimer disease-like transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of N-Terminal Pyroglutamic Acid in Solid-Phase Peptide Synthesis: A Technical Guide to Boc-Pyr-OtBu and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-terminal pyroglutamic acid (pGlu) is a critical structural motif found in numerous biologically active peptides and proteins, conferring enhanced stability against aminopeptidases. Its incorporation during solid-phase peptide synthesis (SPPS) is a key step in the development of various peptide-based therapeutics. This technical guide provides an in-depth overview of the function and application of N-Boc-L-pyroglutamic acid (Boc-pGlu-OH), a crucial building block for the direct and efficient introduction of the pGlu moiety. While the tert-butyl ester protected form, Boc-Pyr-OtBu, is commercially available, its direct utility in standard SPPS is less common than the free acid, Boc-pGlu-OH, which is activated in situ for coupling. This guide will focus on the application of Boc-pGlu-OH as the primary reagent for N-terminal pyroglutamylation in Boc-chemistry SPPS, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the successful synthesis of pGlu-containing peptides.

Introduction to Pyroglutamic Acid in Peptides

Pyroglutamic acid is a cyclic lactam of glutamic acid. The formation of an N-terminal pGlu residue can occur in vivo through the enzymatic or spontaneous cyclization of N-terminal glutamine or glutamic acid.[1][2] This post-translational modification is prevalent in a variety of endogenous peptides, including Thyrotropin-Releasing Hormone (TRH), where it is essential for biological activity.[2] The primary advantages of an N-terminal pGlu are:

-

Increased Stability: The cyclic structure of pGlu protects the peptide from degradation by exopeptidases, which require a free N-terminal amine for their activity. This can significantly extend the half-life of peptide drugs in vivo.

-

Conformational Rigidity: The pGlu residue can influence the overall conformation of the peptide, which may be crucial for receptor binding and biological function.

In synthetic peptides, the direct incorporation of a protected pGlu derivative during SPPS is the most efficient method to ensure the homogeneity and yield of the final product. Boc-pGlu-OH is a commonly used building block in the Boc/Bzl SPPS strategy for this purpose.

Quantitative Data on Pyroglutamic Acid Incorporation

| Product/Process | Protecting Group Strategy | Coupling/Synthesis Method | Reported Yield | Reference |

| Z-pGlu-OH from Z-glutamic acid anhydride | Z | Cyclization catalyzed by DCHA | Quantitative | [1] |

| Boc-Gly-pGlu-Val-NH2 | Boc | Solution phase synthesis with CDI as coupling reagent | 79% | [1] |

| Fmoc-pGlu-OSu | Fmoc | Conversion of Fmoc-pGlu-Cl with HOSu and NMM | 84% | [1] |

| Z-pGlu-OH (from DCHA salt) | Z | Acidification of Z-pGlu-OH·DCHA salt | 88% | [1] |

| pGlu-Leu-Gly-Pro-Gln-Gly-OH | Boc/Bzl | Reflux in TFA/anisole for cleavage and deprotection | 70% | [1] |

Table 1: Reported yields for the synthesis of pyroglutamic acid derivatives and pGlu-containing peptides.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Boc-pGlu-OH as the final amino acid in a Boc-based solid-phase peptide synthesis workflow.

Materials and Reagents

-

Boc-protected peptide-resin

-

Boc-L-pyroglutamic acid (Boc-pGlu-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., anisole, thioanisole, ethanedithiol)

-

Anhydrous diethyl ether

-

Kaiser test kit

Protocol for N-Terminal Deprotection of the Peptide-Resin

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes.

-

Drain the solution.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes.

-

-

Washing:

-

Wash the resin thoroughly with DCM (3 times).

-

Wash the resin with DMF (3 times).

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF (v/v) for 2 minutes.

-

Repeat the neutralization step.

-

-

Final Washing:

-

Wash the resin with DMF (3 times).

-

Wash the resin with DCM (3 times).

-

-

Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test is indicated by a blue color.

Protocol for Coupling of Boc-pGlu-OH

This protocol describes the coupling using HBTU, a commonly used and efficient coupling reagent.

-

Activation of Boc-pGlu-OH:

-

In a separate vessel, dissolve 2 equivalents of Boc-pGlu-OH and 1.95 equivalents of HBTU in DMF.

-

Add 3 equivalents of DIEA to the solution.

-

Allow the pre-activation to proceed for 2-3 minutes.

-

-

Coupling Reaction:

-

Add the activated Boc-pGlu-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin and perform a Kaiser test. A negative test (yellow color) indicates the completion of the coupling reaction.

-

If the Kaiser test is positive, extend the reaction time or perform a second coupling.

-

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Final Cleavage and Deprotection

The final cleavage of the pGlu-peptide from the resin and removal of side-chain protecting groups is typically achieved using strong acids.

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Incubate the mixture at room temperature with occasional agitation for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold anhydrous diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the precipitated peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow in Solid-Phase Peptide Synthesis

The following diagrams illustrate the key workflows in the synthesis of a peptide with an N-terminal pyroglutamic acid residue using Boc-pGlu-OH.

Conclusion

The use of Boc-pGlu-OH in solid-phase peptide synthesis provides a reliable and efficient method for the introduction of N-terminal pyroglutamic acid. This modification is crucial for enhancing the stability and biological activity of many therapeutic peptides. By following the detailed protocols and understanding the workflows presented in this guide, researchers, scientists, and drug development professionals can effectively synthesize pGlu-containing peptides with high purity and yield. The selection of appropriate coupling reagents and careful monitoring of the reaction are key to achieving optimal results in the synthesis of these important biomolecules.

References

The Strategic Role of Boc-Pyr-OtBu as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and pharmaceutical development, the use of chiral building blocks is paramount for the stereoselective synthesis of complex molecular architectures. Among these, N-Boc-L-pyroglutamic acid tert-butyl ester, commonly referred to as Boc-Pyr-OtBu, has emerged as a versatile and valuable intermediate. Its rigid, bicyclic-like structure and orthogonal protecting groups make it an ideal starting material for the synthesis of a diverse array of biologically active molecules, ranging from antiviral agents to therapeutics for neurodegenerative diseases. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Properties and Advantages

This compound, specifically the (S)-enantiomer (CAS Number: 91229-91-3), is a white solid with a melting point range of 55.0 to 59.0 °C.[1] The molecule's key features are the tert-butoxycarbonyl (Boc) group protecting the nitrogen of the pyroglutamate ring and the tert-butyl (OtBu) ester protecting the carboxylic acid. This dual protection strategy offers several advantages in multi-step syntheses:

-

Orthogonal Protection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while the tert-butyl ester requires harsher acidic conditions for removal. This orthogonality allows for selective deprotection and functionalization at either the nitrogen or the carboxylic acid position.

-

Stereochemical Integrity: The pyroglutamic acid core provides a conformationally constrained scaffold, which is often beneficial for achieving high diastereoselectivity in subsequent reactions. The chirality of the starting material is effectively transferred to the final product.

-

Synthetic Versatility: The lactam ring can be reductively opened to access glutamic acid derivatives, or the carbonyl groups can be selectively manipulated. The protected nitrogen and carboxylic acid functionalities serve as handles for peptide coupling and other transformations.

Synthesis of this compound

The preparation of this compound is typically achieved in a two-step process starting from L-pyroglutamic acid. The following protocols provide detailed experimental procedures for its synthesis.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |

| 1 | Esterification | L-Pyroglutamic acid, tert-butyl acetate, perchloric acid (catalyst) | 70% | [2][3] |

| 2 | Boc Protection | tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Acetonitrile | 87% | [2][3] |

Experimental Protocols

Step 1: Synthesis of tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate

This procedure describes the acid-catalyzed esterification of L-pyroglutamic acid.

-

Materials:

-

L-Pyroglutamic acid

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate or sodium sulfate (anhydrous)

-

-

Procedure:

-

To a solution of L-pyroglutamic acid in tert-butyl acetate, add a catalytic amount of perchloric acid dropwise at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Add water to the reaction mixture and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.

-

Step 2: Synthesis of di-tert-Butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate (this compound)

This procedure details the N-Boc protection of the pyroglutamate ester.

-

Materials:

-

tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile

-

-

Procedure:

-

Dissolve tert-butyl (S)-5-oxopyrrolidine-2-carboxylate in acetonitrile.

-

Add a catalytic amount of DMAP to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate (this compound).

-

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a variety of complex molecules with therapeutic applications.

Synthesis of Antiviral Agents: The Ledipasvir Intermediate

A prominent application of a derivative of this compound is in the synthesis of the antiviral drug Ledipasvir, which is used to treat Hepatitis C. Specifically, this compound is a precursor to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key spirocyclic proline analogue incorporated into the drug's structure.[4][5] The synthesis of this intermediate highlights the utility of this compound in constructing complex, stereochemically defined scaffolds.

Precursor for P2X7 Receptor Antagonists

Derivatives of pyroglutamic acid have been utilized in the synthesis of potent antagonists for the P2X7 receptor, a target for a range of inflammatory and neurodegenerative diseases.[6][7] The rigid scaffold of pyroglutamic acid is well-suited for presenting substituents in a defined spatial orientation for optimal receptor binding. The synthetic pathway often involves the modification of the pyroglutamic acid core, followed by coupling with various amine-containing fragments.

Synthesis of GABA Analogues

The pyroglutamate scaffold can be transformed into various substituted γ-aminobutyric acid (GABA) analogues, which are important neurotransmitters and targets for neurological drugs.[8] The synthesis typically involves the reductive opening of the lactam ring of a suitably functionalized pyroglutamate derivative.

Quantitative Data on Reactions of Pyroglutamate Derivatives

The following table summarizes quantitative data for key reactions involving pyroglutamate derivatives, demonstrating the efficiency and stereoselectivity that can be achieved.

Table 2: Yields and Enantioselectivities in the Synthesis of Pyroglutamate Derivatives

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Michael Addition | Alanine imine + Methyl acrylate | Cyclopropenimine | Toluene | 25 | 24 | - | 89 | [2][9] |

| Michael Addition | Glycinate imine + α,β-unsaturated ester | Chiral Pyridoxal | - | - | - | 14-96 | 81-97 | [2] |

| Peptide Coupling | Boc-amino acid | BDDC | THF/DMF/Toluene | rt | - | good | - | [10][11] |

| Peptide Coupling | Boc-amino acid | PyBOP | DMF | rt | < 0.25 | high | - | [11][12] |

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis and drug discovery. Its inherent stereochemistry, conformational rigidity, and orthogonal protecting groups provide chemists with a powerful tool for the efficient and stereocontrolled synthesis of complex and biologically important molecules. The detailed protocols and synthetic workflows presented in this guide are intended to facilitate the broader application of this important chiral synthon in the development of new therapeutics. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new and improved medicines.

References

- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 2. BJOC - Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines [beilstein-journals.org]

- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. people.uniurb.it [people.uniurb.it]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 12. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Pyroglutamic Acid Derivatives in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyroglutamic acid, a cyclic derivative of glutamic acid, and its analogues represent a versatile scaffold in medicinal chemistry and drug discovery. Their inherent chirality, conformational rigidity, and ability to mimic peptide structures have positioned them as privileged building blocks for the development of novel therapeutic agents and research tools. This technical guide provides an in-depth overview of the applications of pyroglutamic acid derivatives in key research areas, including neuroscience, oncology, and immunology, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Neurodegenerative Disorders: Targeting Pyroglutamate in Alzheimer's Disease

A significant area of research involving pyroglutamic acid derivatives is in the context of Alzheimer's disease. The N-terminally truncated and modified amyloid-β (Aβ) peptide, known as pyroglutamate-amyloid-β (AβpE3), is a major component of the amyloid plaques found in the brains of Alzheimer's patients and is considered a key neurotoxic species.[1][2]

Formation of Pyroglutamate-Amyloid-β (AβpE3)

The formation of AβpE3 is a multi-step enzymatic process that enhances the aggregation propensity and stability of the Aβ peptide.[1] This pathway represents a critical target for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for Boc-Pyr-OtBu in Boc-SPPS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-tert-butyloxycarbonyl-L-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu) in Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS). This information is intended to guide researchers in the synthesis of peptides containing an N-terminal pyroglutamyl moiety, a common feature in various biologically active peptides such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).

Introduction

The pyroglutamyl (pGlu) residue is a cyclic lactam of glutamic acid that confers stability against enzymatic degradation by aminopeptidases. The incorporation of this moiety is crucial for the biological activity of several peptide hormones. In Boc-SPPS, the use of this compound provides a convenient and efficient method for introducing the pGlu residue at the N-terminus of a synthetic peptide. The tert-butyl ester (-OtBu) protects the carboxyl group of the pyroglutamic acid during synthesis, and it is typically cleaved during the final acidolytic cleavage step of the Boc-SPPS protocol.

Key Applications

Peptides containing an N-terminal pyroglutamyl residue are involved in a variety of physiological processes. The use of this compound in their synthesis is critical for research in areas such as:

-

Endocrinology: Synthesis of TRH, GnRH, and their analogs for studying hormonal regulation.[1][2]

-

Neuroscience: Investigation of neuropeptides with N-terminal pGlu for understanding neurotransmission and neuromodulation.

-

Drug Development: Design and synthesis of more stable and potent peptide-based therapeutics.

Experimental Protocols

The following sections detail the key experimental steps for the incorporation of this compound in a standard Boc-SPPS workflow.

Resin Selection and Preparation

The choice of resin depends on whether a C-terminal acid or amide is desired. For peptide amides, MBHA resin is a common choice in Boc-SPPS.

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., MBHA resin for peptide amides) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for at least 30 minutes.

-

Wash the resin multiple times with DCM and then with the solvent to be used for the next step (e.g., DMF).

Boc Deprotection

The removal of the Boc protecting group from the N-terminal amino acid of the growing peptide chain is a critical step.

Protocol 2: Standard Boc Deprotection

-

Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.

-

Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc groups.

-

Wash the resin with isopropanol (IPA) to shrink the resin and aid in the removal of residual acid.

-

Wash the resin again with DCM.

Neutralization

After acid-mediated deprotection, the N-terminal amine is protonated and must be neutralized before the next coupling step.

Protocol 3: Neutralization

-

Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.

-

Wash the resin several times with the coupling solvent (e.g., DMF) to remove excess base and prepare for the coupling reaction.

Coupling of this compound

The coupling of this compound to the deprotected N-terminus of the peptide-resin is a key step. Several coupling reagents can be employed.

Protocol 4: Coupling with HBTU/HOBt

-

Dissolve this compound (2-4 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.

-

Add Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (HBTU) (2-4 equivalents) to the solution.

-

Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Wash the resin thoroughly with DMF and DCM.

Protocol 5: Coupling with BOP Reagent

For the synthesis of peptides like TRH, the BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) reagent has been used successfully for coupling pyroglutamic acid.[3]

-

Dissolve this compound (3 equivalents) and BOP reagent (3 equivalents) in DMF or N-methylpyrrolidone (NMP).[3]

-

Add a minimal amount of DIEA (3 equivalents) to the mixture.[3]

-

Add the activated solution to the peptide-resin and allow the reaction to proceed until completion, as monitored by the Kaiser test.

-

Wash the resin extensively with DMF and DCM.

Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the tert-butyl ester from the pyroglutamic acid residue.

Protocol 6: HF Cleavage

Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin to protect sensitive amino acids from side reactions.

-

Cool the apparatus to -5 to 0 °C.

-

Carefully condense liquid HF into the reaction vessel.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the cleaved peptide with cold diethyl ether to precipitate the crude product and remove the scavengers.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Data Presentation

The following table summarizes typical parameters for the coupling of this compound in Boc-SPPS. Actual values may vary depending on the specific peptide sequence and synthesis scale.

| Parameter | Value/Condition | Notes |

| Resin | MBHA, PAM | Choice depends on desired C-terminus (amide or acid). |

| This compound Equivalents | 2 - 4 | Relative to the resin loading capacity. |

| Coupling Reagent | HBTU, BOP, TBTU, DCC | HBTU and BOP are commonly used for efficient coupling.[3] |

| Additive | HOBt | Used with carbodiimide-based coupling reagents to reduce racemization. |

| Base | DIEA | Typically used in 2-fold excess relative to the coupling agent. |

| Solvent | DMF, NMP | NMP can be beneficial for improving solubility and reducing aggregation.[3] |

| Reaction Time | 1 - 2 hours | Monitor with Kaiser test for completion. |

| Final Cleavage | Liquid HF | Standard for Boc-SPPS; simultaneously removes the -OtBu group. |

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway involving a peptide with an N-terminal pyroglutamyl residue and a general workflow for Boc-SPPS.

Caption: Thyrotropin-Releasing Hormone (TRH) Signaling Pathway.

Caption: General Workflow for Boc-SPPS incorporating this compound.

References

Application Notes and Protocols: Deprotection of the Boc Group from Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its facile removal under acidic conditions makes it a valuable tool for the synthesis of complex molecules. Pyroglutamic acid, a cyclic amino acid derivative, is a key chiral building block in the synthesis of various pharmaceuticals. This document provides detailed application notes and protocols for the deprotection of N-Boc-pyroglutamic acid, a crucial step in the synthetic routes towards numerous target compounds.

The deprotection is typically achieved through acid-catalyzed hydrolysis.[1] The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1] The choice of reagent and reaction conditions can be critical to achieving high yields and purity, especially when other acid-sensitive functional groups are present in the molecule.

Reaction Mechanism and Signaling Pathway

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The initial step involves the protonation of the carbamate carbonyl oxygen by the acid (e.g., TFA or HCl). This is followed by the loss of the stable tert-butyl cation, which can then be quenched or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2]

Caption: Acid-catalyzed deprotection of Boc-pyroglutamic acid.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes typical reaction conditions for the deprotection of the Boc group from pyroglutamic acid and its derivatives using TFA and HCl. Yields are generally high for this transformation.

| Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TFA | Boc-L-Glu(Z)-Me | CH₂Cl₂ | 0 to RT | Not Specified | Quantitative | [3] |

| 25% TFA/DCM | General N-Boc Amine | DCM | RT | 2 h | Not Specified | [4] |

| 4M HCl in Dioxane | General N-Boc Amine | Dioxane | RT | 2 h | 48 | [5] |

| 4M HCl in Dioxane | General N-Boc Amine | Dioxane | RT | 16 h | Not Specified | [5] |

| 50% TFA/DCM | Peptide on Solid Support | DCM | RT | >5 min | >95 | [6] |

| 4M HCl/Dioxane | Peptide on Solid Support | Dioxane | RT | >5 min | >95 | [6] |

Note: "Not Specified" indicates that the specific quantitative value was not provided in the general protocol.

Experimental Protocols

Below are detailed protocols for the deprotection of Boc-pyroglutamic acid using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and generally rapid method for Boc deprotection.

Materials:

-

N-Boc-pyroglutamic acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-pyroglutamic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), although concentrations of 20-50% TFA in DCM are also frequently used.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To help remove residual TFA, the residue can be co-evaporated with toluene or isopropanol.[7]

-